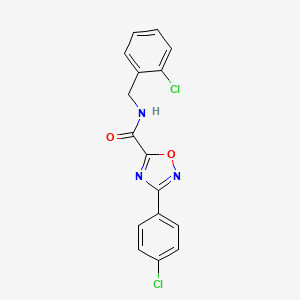
N-(2-chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 4-chlorobenzohydrazide with 2-chlorobenzyl chloride in the presence of a base, followed by cyclization with cyanogen bromide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory conditions.
Agriculture: As a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: As a building block for the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects .
Properties
Molecular Formula |
C16H11Cl2N3O2 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-12-7-5-10(6-8-12)14-20-16(23-21-14)15(22)19-9-11-3-1-2-4-13(11)18/h1-8H,9H2,(H,19,22) |
InChI Key |
GTEVUDNIMVMYSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3,4-dimethylphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11474842.png)
![3-benzyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11474847.png)
![7-amino-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11474850.png)
methanone](/img/structure/B11474851.png)

![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474857.png)
![N-(3-carbamoyl-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B11474866.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474877.png)

![6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11474884.png)
![4-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine](/img/structure/B11474887.png)
![N-{4-acetyl-5-methyl-2-oxo-1-[4-(propan-2-yl)phenyl]-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl}-4-aminobenzenesulfonamide](/img/structure/B11474904.png)
![[5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11474916.png)
![N-(4-methoxybenzyl)-2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11474933.png)
